molecular formula C22H22BrN3O4 B383476 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B383476
M. Wt: 472.3g/mol
InChI Key: JGLCZBUGXXSWSQ-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core with various substituents, including a bromobenzoyl group, a hydroxy group, a morpholinyl ethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through sequential reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • Ethyl (4-bromobenzoyl)acetate
  • Ethyl 3-[(3-bromobenzoyl)amino]-4-(4-morpholinyl)benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22BrN3O4

Molecular Weight

472.3g/mol

IUPAC Name

(E)-(4-bromophenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]methanolate

InChI

InChI=1S/C22H22BrN3O4/c23-17-5-3-15(4-6-17)20(27)18-19(16-2-1-7-24-14-16)26(22(29)21(18)28)9-8-25-10-12-30-13-11-25/h1-7,14,19,27H,8-13H2/b20-18+

InChI Key

JGLCZBUGXXSWSQ-CZIZESTLSA-N

Isomeric SMILES

C1COCC[NH+]1CCN2C(/C(=C(/C3=CC=C(C=C3)Br)\[O-])/C(=O)C2=O)C4=CN=CC=C4

SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CN=CC=C4

Canonical SMILES

C1COCC[NH+]1CCN2C(C(=C(C3=CC=C(C=C3)Br)[O-])C(=O)C2=O)C4=CN=CC=C4

Origin of Product

United States

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